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Compound of Interest

Compound Name: 2-Ethylbenzenethiol

Cat. No.: B1308049

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethylbenzenethiol (also
known as 2-ethylthiophenol) for its use as a flavoring agent in food and beverage applications.
This document outlines its sensory properties, regulatory status, and includes detailed
protocols for sensory evaluation, stability testing, and analytical quantification.

Introduction to 2-Ethylbenzenethiol

2-Ethylbenzenethiol is a volatile sulfur-containing organic compound that contributes
significantly to the flavor profiles of various foods, particularly those with roasted, savory, and
meaty notes.[1][2] Its potent aroma and flavor characteristics make it a valuable ingredient for
food formulators seeking to create or enhance specific sensory experiences.

Chemical and Physical Properties:
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Property Value Reference
2-Ethylthiophenol, o-

Synonyms )
Ethylbenzenethiol

FEMA Number 3345 [3]

JECFA Number 529 [3]

CAS Number 4500-58-7 [3]

Molecular Formula CsH10S

Molecular Weight 138.23 g/mol

Appearance Colorless to pale yellow liquid [4]
Sulfurous, roasted, meaty,

Odor [4]
smoky

Taste Phenolic, smoky, meaty [4]

Boiling Point 203-205 °C [4]

- Soluble in alcohol, insoluble in
Solubility [4]

water

Regulatory Status:

2-Ethylbenzenethiol is recognized as a flavoring agent by the Flavor and Extract
Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food
Additives (JECFA).[3] It is considered safe for its intended use in food products.

Sensory Properties and Applications

2-Ethylbenzenethiol is characterized by its strong sulfurous aroma. Its flavor profile is complex

and concentration-dependent, offering a range of notes from roasted and meaty to smoky and

phenolic.[4]

Sensory Descriptors at Different Concentrations:
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Concentration Odor Descriptors Taste Descriptors

) Sulfurous, roasted, meaty,
0.1% in propylene glycol
smoky

1 ppm in water - Phenolic, smoky, meaty

Potential Applications:

Due to its potent savory and roasted notes, 2-Ethylbenzenethiol is a suitable flavoring agent
for a variety of food products, including:

e Processed Meats: Enhances the roasted and savory notes in products like sausages,
burgers, and cured meats.

e Savory Snacks: Adds a meaty and roasted character to chips, crackers, and other savory
snacks.

e Soups and Sauces: Provides a rich, savory, and slightly smoky depth to broths, gravies, and
marinades.

» Coffee and Chocolate: In trace amounts, it can contribute to the roasted and complex aroma
of coffee and dark chocolate formulations.[5][6][7]

o Plant-Based Meat Alternatives: Can be used to impart a more authentic meaty flavor to
vegetarian and vegan products.

Experimental Protocols

The following are detailed protocols for the evaluation and use of 2-Ethylbenzenethiol as a
flavoring agent.

3.1. Sensory Evaluation Protocols

Sensory evaluation is crucial for determining the impact and consumer acceptance of 2-
Ethylbenzenethiol in a food product. The following are two standard sensory testing protocols.
[B1e110]11][12]
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3.1.1. Protocol 1: Triangle Test for Difference Evaluation

This test determines if a sensory difference exists between a control product and a product
flavored with 2-Ethylbenzenethiol.[8][9][10][11]

o Objective: To determine if the addition of 2-Ethylbenzenethiol at a specific concentration
creates a perceivable sensory difference in a food product.

e Panelists: A minimum of 24-30 panelists, screened for their sensory acuity.

e Sample Preparation:

o Prepare a control batch of the food product (without 2-Ethylbenzenethiol).

o Prepare a test batch of the food product with a specific concentration of 2-
Ethylbenzenethiol (e.g., 0.5 ppm).

o Code the samples with three-digit random numbers.

e Procedure:

o Present each panelist with three samples: two are identical (either both control or both
test), and one is different.

o The order of presentation should be randomized for each panelist (AAB, ABA, BAA, BBA,
BAB, ABB).

o Instruct panelists to taste the samples from left to right and identify the "odd" or different
sample.

o Provide water and unsalted crackers for palate cleansing between samples.

o Data Analysis: The number of correct identifications is compared to statistical charts to
determine the level of significance. A statistically significant result indicates a perceivable
difference.

3.1.2. Protocol 2: Quantitative Descriptive Analysis (QDA)
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This method provides a detailed sensory profile of the food product containing 2-
Ethylbenzenethiol.[3][13]

o Objective: To identify and quantify the specific sensory attributes contributed by 2-
Ethylbenzenethiol.

e Panelists: A panel of 8-12 highly trained sensory panelists.

e Lexicon Development:

o In preliminary sessions, panelists are presented with the control and test products.

o Through discussion, they develop a consensus on a list of sensory descriptors for aroma,

flavor, and aftertaste (e.qg., "roasted,"” "smoky," "sulfurous,” "meaty," "phenolic").

o Reference standards for each attribute are provided to anchor the panelists' evaluations.
e Procedure:

o Panelists independently evaluate the coded samples in individual booths.

o They rate the intensity of each descriptor on a continuous scale (e.g., a 15-cm line scale
anchored from "none" to "very strong").

o Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance
(ANOVA) and Principal Component Analysis (PCA) to create a sensory map of the product.

3.2. Stability Testing Protocol

This protocol assesses the stability of 2-Ethylbenzenethiol in a food matrix over time.[14][15]
[16][17][18]

o Objective: To evaluate the chemical and sensory stability of 2-Ethylbenzenethiol in a food
product under accelerated storage conditions.

e Sample Preparation:
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o Prepare a batch of the food product containing a known concentration of 2-
Ethylbenzenethiol.

o Package the product in its final intended packaging.

o Storage Conditions (Accelerated Shelf-Life Testing):

o Store samples at elevated temperatures (e.g., 35°C, 45°C, and 55°C) and controlled
humidity.

o Include a control set of samples stored at the recommended storage temperature (e.g.,
4°C or ambient).

e Testing Intervals:
o Pull samples at predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks).
e Analytical and Sensory Evaluation:

o Analytical: Quantify the concentration of 2-Ethylbenzenethiol at each time point using the
GC-MS protocol below.

o Sensory: Conduct sensory evaluation (e.g., triangle test or descriptive analysis) to assess
any changes in the flavor profile.

o Data Analysis: Plot the concentration of 2-Ethylbenzenethiol as a function of time at each
temperature. Use the Arrhenius equation to model the degradation kinetics and predict the
shelf-life at normal storage conditions.

3.3. Analytical Quantification Protocol: Headspace Solid-Phase Microextraction Gas
Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is suitable for the quantification of volatile 2-Ethylbenzenethiol in a food matrix.
[19][20][21]

» Objective: To accurately quantify the concentration of 2-Ethylbenzenethiol in a food sample.
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e Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) and a
headspace autosampler with SPME capability.

o Materials:
o SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
o 20 mL headspace vials with magnetic screw caps and septa
o Saturated sodium chloride (NaCl) solution
o Internal standard (e.g., 2-isopropylthiophenol)

e Sample Preparation:

[¢]

Homogenize 5 g of the food sample.

[e]

Place the homogenized sample into a 20 mL headspace vial.

Add 5 mL of saturated NaCl solution to enhance the release of volatiles.

[e]

o

Spike the sample with a known concentration of the internal standard.

[¢]

Immediately seal the vial.

e HS-SPME Conditions:

o Incubation Temperature: 60°C

o |Incubation Time: 15 minutes

o Extraction Time: 30 minutes

e GC-MS Conditions:

o Injector Temperature: 250°C

o Carrier Gas: Helium at a constant flow of 1.0 mL/min
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o Oven Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at
10°C/min, and hold for 5 min.

o MS Transfer Line Temperature: 280°C
o lon Source Temperature: 230°C

o Mode: Selected lon Monitoring (SIM) using characteristic ions for 2-Ethylbenzenethiol
(e.g., m/z 138, 109, 91) and the internal standard.

» Quantification: Create a calibration curve using standards of 2-Ethylbenzenethiol of known
concentrations. Calculate the concentration in the sample based on the peak area ratio of
the analyte to the internal standard.

Signaling Pathways and Experimental Workflows
4.1. Olfactory Transduction Pathway for Thiols

The perception of thiols like 2-Ethylbenzenethiol is initiated by their interaction with olfactory
receptors in the nasal cavity. This triggers a G-protein coupled signaling cascade.

Cell Membrane
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Caption: Olfactory signal transduction pathway for thiols.

4.2. Experimental Workflow for Sensory Evaluation

A logical workflow is essential for conducting robust sensory evaluations.

Define Objective
(e.g., Difference or Profile)

Panelist Selection & Training

Sample Preparation & Coding

Select Protocol
(Triangle or QDA)

Test Execution

Data Collection & Statistical Analysis

Interpretation & Reporting T
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Caption: General workflow for sensory evaluation of flavoring agents.

4.3. Experimental Workflow for GC-MS Quantification

A systematic approach is required for accurate quantification of 2-Ethylbenzenethiol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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